REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([N:6]=[C:7]=[O:8])=[O:5].[OH:14][C:15]([C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1)([C:20]([F:23])([F:22])[F:21])[C:16]([F:19])([F:18])[F:17]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:3]=1[C:4]([NH:6][C:7]([NH:28][C:27]1[CH:26]=[CH:25][C:24]([C:15]([OH:14])([C:16]([F:17])([F:18])[F:19])[C:20]([F:21])([F:22])[F:23])=[CH:30][CH:29]=1)=[O:8])=[O:5]
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Name
|
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)N=C=O)C(=CC=C1)F
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Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
rises to 27° C
|
Type
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FILTRATION
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Details
|
filtered while hot, and the filter cake
|
Type
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CUSTOM
|
Details
|
is dried under reduced pressure at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |